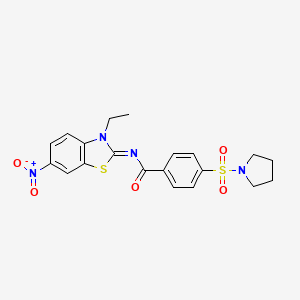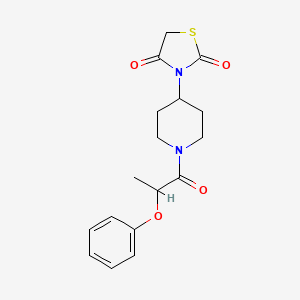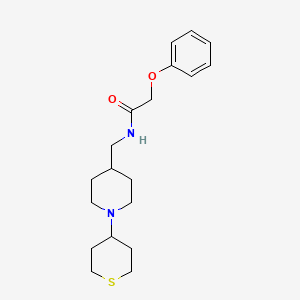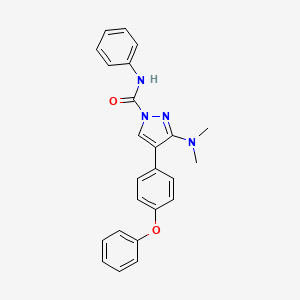![molecular formula C36H62NO2P B2383536 N,N-Bis((S)-1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine CAS No. 380230-02-4](/img/structure/B2383536.png)
N,N-Bis((S)-1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-Bis((S)-1-phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine” is a chiral phosphine ligand used for enantioselective synthesis . It is a white powder and is moisture sensitive .
Molecular Structure Analysis
The molecular formula of this compound is C38H34NO4P . The specific molecular structure analysis is not available in the search results.
Chemical Reactions Analysis
This compound, being a phosphine-phosphoramidite ligand, can be used in various chemical reactions. For instance, it can be used in the stereoselective preparation of aminoesters via rhodium-catalyzed enantioselective hydrogenation of dehydroaminoesters .
Physical And Chemical Properties Analysis
This compound is a white powder . It is moisture sensitive . The specific physical and chemical properties such as melting point, boiling point, density, etc., are not available in the search results.
Applications De Recherche Scientifique
Organic Optoelectronics and OLED Devices
In the field of organic optoelectronics, materials such as BODIPY (4,4-difluoro-4-bora-3a, 4a-diaza-s-indacene)-based organic semiconductors are explored for their applications in OLED devices. These materials offer potential as 'metal-free' infrared emitters, which are pivotal for developing advanced OLED technologies with enhanced emission properties and energy efficiencies (Squeo & Pasini, 2020).
Biodegradation and Environmental Microbiology
Research in environmental microbiology has demonstrated that species of Pseudomonas can metabolize a wide range of biogenic amines as carbon and energy sources, underlining their role in the catabolism of these compounds. This knowledge is crucial for designing strategies to mitigate environmental pollution by biogenic amines, showcasing the importance of microbial pathways in environmental remediation efforts (Luengo & Olivera, 2020).
Advanced Oxidation Processes for Degradation of Hazardous Compounds
The study of advanced oxidation processes (AOPs) for the degradation of nitrogen-containing hazardous compounds, including amines and dyes, is significant for improving water treatment technologies. These processes offer effective means to mineralize resistant compounds, enhancing the overall efficacy of treatment schemes and reducing the toxicity of wastewater effluents (Bhat & Gogate, 2021).
Endocrine Disruptors and Human Health
Explorations into the endocrine-disrupting potentials of compounds like Bisphenol A (BPA) and its alternatives have highlighted the need for understanding the health implications of widespread chemical use. Research in this area focuses on the carcinogenic, reproductive toxicity, and endocrine disruption potential of these substances, providing a critical foundation for assessing the safety of materials used in consumer products (den Braver-Sewradj, van Spronsen, & Hessel, 2020).
Orientations Futures
The future directions for this compound could involve its use in new catalytic reactions, particularly those requiring high enantioselectivity. Given its effectiveness in the rhodium-catalyzed enantioselective hydrogenation of dehydroaminoesters , it could potentially be used in other similar reactions to achieve high yields of enantiomerically pure products.
Propriétés
IUPAC Name |
N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30NO2P/c1-25(27-13-5-3-6-14-27)37(26(2)28-15-7-4-8-16-28)40-38-33-23-21-29-17-9-11-19-31(29)35(33)36-32-20-12-10-18-30(32)22-24-34(36)39-40/h3-26H,1-2H3/t25-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZPDRCMCSBQFN-UIOOFZCWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N([C@@H](C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30NO2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Bis((S)-1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-cyano-2-methyl-N-(2-methylphenyl)-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2383455.png)
![N-allyl-2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B2383456.png)

![N-(2,5-dimethoxyphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2383459.png)
![5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-4-one](/img/structure/B2383460.png)



![2-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2383471.png)

![3,4,5-trimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2383473.png)
![(2S,3aS,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2383474.png)
![2-chloro-N-{3-[(methylamino)methyl]phenyl}pyridine-4-carboxamide hydrochloride](/img/structure/B2383475.png)
![4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2383476.png)